molecular formula C9H9BrFNO2 B13031785 (R)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoicacidhcl

(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propanoicacidhcl

Cat. No.: B13031785
M. Wt: 262.08 g/mol
InChI Key: ZXUNQKZNIDCSCQ-MRVPVSSYSA-N
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Description

®-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-fluorobenzene.

    Bromination: The bromination of 2-bromo-5-fluorobenzene is carried out using bromine in the presence of a catalyst.

    Amination: The brominated compound is then subjected to amination using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amino acid derivatives.

Scientific Research Applications

®-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-bromo-5-fluorophenyl)formamido]propanoic acid
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
  • 5-Fluoro-2-nitrobenzotrifluoride

Uniqueness

®-3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

ZXUNQKZNIDCSCQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)Br

Origin of Product

United States

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